molecular formula C8H15BN2O4 B11888665 (R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid CAS No. 915283-78-2

(R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid

Cat. No.: B11888665
CAS No.: 915283-78-2
M. Wt: 214.03 g/mol
InChI Key: UUOZISWTWURDGU-ZETCQYMHSA-N
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Description

®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. This unique property makes it a valuable tool in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid typically involves the reaction of pyrrolidine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts to form carbon-boron bonds . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex boronic acid derivatives.

Industrial Production Methods

Industrial production of ®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The choice of boron reagents and catalysts is crucial for optimizing yield and purity. Additionally, continuous flow setups and metal-free photoinduced borylation methods have been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. Reaction conditions typically involve mild temperatures and the use of organic solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds, while oxidation reactions yield boronic esters or borates .

Scientific Research Applications

Chemistry

In chemistry, ®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form reversible covalent bonds with diols makes it a valuable tool in carbohydrate chemistry and glycoscience .

Biology

In biological research, this compound is utilized for the selective recognition and binding of saccharides and other biomolecules. It is also employed in the development of sensors for detecting various analytes, including glucose and other saccharides .

Medicine

In medicine, ®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid derivatives are explored for their potential as enzyme inhibitors and therapeutic agents. The boronic acid group can interact with active site serines in enzymes, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the development of materials with specific functionalities, such as controlled release systems and responsive hydrogels .

Mechanism of Action

The mechanism of action of ®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group acts as a Lewis acid, binding to diols and other Lewis bases to form boronate esters . This interaction can modulate the activity of enzymes and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid is unique due to its specific structure, which combines a pyrrolidine ring with an acetamidoacetyl group and a boronic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

915283-78-2

Molecular Formula

C8H15BN2O4

Molecular Weight

214.03 g/mol

IUPAC Name

[(2R)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m0/s1

InChI Key

UUOZISWTWURDGU-ZETCQYMHSA-N

Isomeric SMILES

B([C@@H]1CCCN1C(=O)CNC(=O)C)(O)O

Canonical SMILES

B(C1CCCN1C(=O)CNC(=O)C)(O)O

Origin of Product

United States

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